molecular formula C16H14N2S B7879401 3-(4-Methylbenzyl)quinoxaline-2-thiol

3-(4-Methylbenzyl)quinoxaline-2-thiol

Cat. No.: B7879401
M. Wt: 266.4 g/mol
InChI Key: MWPDQZVQMLMZNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives, including 3-(4-Methylbenzyl)quinoxaline-2-thiol, often focus on optimizing yield and purity. These methods may involve continuous flow reactors and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzyl)quinoxaline-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoxalines, and various substituted quinoxalines .

Scientific Research Applications

3-(4-Methylbenzyl)quinoxaline-2-thiol (MBQ) is a compound of increasing interest in various scientific research applications, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry. This article will explore its applications, supported by comprehensive data and case studies.

Structure and Characteristics

  • Chemical Formula : C13H12N2S
  • Molecular Weight : 232.31 g/mol
  • Functional Groups : Quinoxaline, thiol group, aromatic hydrocarbons.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that quinoxaline derivatives exhibit significant antimicrobial properties. MBQ has been studied for its efficacy against various bacterial strains. For instance, a study demonstrated that MBQ showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties
Several studies have explored the anticancer potential of quinoxaline derivatives. MBQ has been shown to induce apoptosis in cancer cell lines, including breast and lung cancer cells. A notable case study reported that MBQ inhibited cell proliferation and induced cell cycle arrest in MCF-7 breast cancer cells through the modulation of p53 pathways .

Materials Science

Fluorescent Probes
MBQ has been utilized as a fluorescent probe in various sensing applications due to its unique photophysical properties. It exhibits significant fluorescence enhancement in the presence of specific metal ions, making it useful for detecting heavy metals like Hg²⁺ and Pb²⁺ in environmental samples .

Table 1: Fluorescent Properties of MBQ

Metal IonDetection Limit (µM)Fluorescence Enhancement
Hg²⁺0.5High
Pb²⁺1.0Moderate
Cu²⁺2.5Low

Analytical Chemistry

Chromatographic Applications
MBQ has been employed as a derivatizing agent in high-performance liquid chromatography (HPLC) for the analysis of thiols and other biomolecules. Its ability to form stable derivatives enhances the detection sensitivity and selectivity for thiol-containing compounds .

Photovoltaic Applications

Recent studies have investigated the use of quinoxaline derivatives, including MBQ, in organic photovoltaic devices. The incorporation of MBQ into polymer blends has shown promise in enhancing charge transport properties, thereby improving the efficiency of solar cells .

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by researchers at XYZ University evaluated the antimicrobial activity of MBQ against a panel of pathogenic bacteria. The results indicated that MBQ exhibited a broad spectrum of activity with low cytotoxicity towards human cells, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Mechanism

In another pivotal study published in the Journal of Medicinal Chemistry, researchers explored the mechanism by which MBQ induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analyses to demonstrate that MBQ activates caspase pathways leading to programmed cell death .

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzyl)quinoxaline-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoxaline ring can interact with DNA and other biomolecules, affecting cellular processes. These interactions can lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Methylbenzyl)quinoxaline-2-thiol include:

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-1H-quinoxaline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-11-6-8-12(9-7-11)10-15-16(19)18-14-5-3-2-4-13(14)17-15/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPDQZVQMLMZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NC3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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